molecular formula C₈H₈N₄O₄ B131636 Acetaldehyde (2,4-dinitrophenyl)hydrazone CAS No. 1019-57-4

Acetaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No. B131636
CAS RN: 1019-57-4
M. Wt: 224.17 g/mol
InChI Key: ONBOQRNOMHHDFB-XNWCZRBMSA-N
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Description

Acetaldehyde (2,4-dinitrophenyl)hydrazone is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used for the qualitative and quantitative analysis of carbonyl compounds. These compounds are known to exist as geometrical isomers, specifically the E- and Z-isomers, which can affect analytical results if isomerization occurs during sample preparation .

Synthesis Analysis

The synthesis of acetaldehyde (2,4-dinitrophenyl)hydrazone and similar derivatives typically involves the reaction of 2,4-dinitrophenylhydrazine with aldehydes. Aromatic 2,4-dinitrophenylhydrazones can be prepared from reactions with aldehydes bearing electron-donating groups in non-solvent reactions, and the high-dilution method without the need for basic or acidic catalysts has also proven efficient .

Molecular Structure Analysis

The molecular structure of these hydrazones is stabilized by intramolecular hydrogen bonds, as evidenced by X-ray data. The planar conformation of the hydrazone molecules is facilitated by these intramolecular NH…O2N hydrogen bonds, which contribute to the stability of the compounds . Additionally, the hydrazone skeleton is fairly planar, which is supported by intramolecular hydrogen bonds and some partial N-N double-bond character .

Chemical Reactions Analysis

The isomerization of acetaldehyde (2,4-dinitrophenyl)hydrazone derivatives is a significant reaction that can occur under certain conditions, such as UV irradiation or the addition of acid. This isomerization can lead to changes in the absorption spectra of the compounds, which is crucial for analytical methods that rely on UV-visible spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetaldehyde (2,4-dinitrophenyl)hydrazone derivatives are influenced by their molecular structure. The presence of a C=C double bond at specific positions in the alkenal can affect the equilibrium isomer ratio and the UV-visible spectral properties. For example, alkenal-2,4-dinitrophenylhydrazones with a double bond at the 2- or 3-position exhibit lower equilibrium isomer ratios compared to those with a double bond at the 4-position or greater . The ion-exchange properties of related resins synthesized from 2,4-dinitrophenyl hydrazone derivatives have also been studied, indicating their potential use in applications such as metal ion separation .

Scientific Research Applications

1. Food Chemistry and Degradation Products Analysis

Acetaldehyde (2,4-dinitrophenyl)hydrazone is used in the analysis of degradation products of sorbic acid in food chemistry. It helps in isolating carbonyl compounds, with a study demonstrating its role in identifying major degradation products like acetaldehyde and β-carboxylacrolein in autoxidising sorbic acid solutions (Arya & Thakur, 1988).

2. Analytical Chemistry in Fruit Analysis

This compound is instrumental in the determination of acetaldehyde in apple tissue. The process involves maceration of apple tissue, extraction, and quantitative determination by UV spectroscopy. This methodology confirms the identity of acetaldehyde-2,4-DNP-hydrazone through mass spectroscopy and gas-liquid chromatography (Smagula & Bramlage, 1977).

3. Chromatographic Techniques Development

Acetaldehyde (2,4-dinitrophenyl)hydrazone plays a role in developing chromatographic techniques, particularly in the separation of volatile aldehydes and ketones. It aids in achieving separation via paper partition chromatography, contributing significantly to analytical methods (Meigh, 1952).

4. Air Quality Monitoring

This compound is used in the preparation and certification of reference materials for monitoring aldehydes in air. Its application in this domain ensures quality control and calibration in air quality assessments, proving its versatility in environmental studies (Levin et al., 1996).

5. Medical Research: Alpha Amylase Inhibitors

In medical research, acetaldehyde (2,4-dinitrophenyl)hydrazone derivatives have been explored for their alpha amylase inhibitory potential, indicating potential applications in the development of new antidiabetic drugs (Yousaf et al., 2019).

properties

IUPAC Name

N-[(E)-ethylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBOQRNOMHHDFB-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030173
Record name Ethanal-2,4-dinitrophenylhydrazone
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde (2,4-dinitrophenyl)hydrazone

CAS RN

1019-57-4, 61947-85-1
Record name Acetaldehyde, 2,4-dinitrophenylhydrazone
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Record name Acetaldehyde (2,4-dinitrophenyl)hydrazone
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Record name Acetaldehyde 2,4-Dinitrophenylhydrazone
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Record name Acetaldehyde 2,4-Dinitrophenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
WMD Bryant - Journal of the American Chemical Society, 1933 - ACS Publications
An earlier investigation of the optical properties of several aliphatic 2, 4-dinitrophenylhydrazones1 disclosed the presence of a rare type of dis-persion in crystals of the acetaldehyde …
Number of citations: 19 pubs.acs.org
G Ali - Matéria (Rio de Janeiro), 2020 - SciELO Brasil
Acetaldehyde generated, when PET bottles of water are deposited at high temperature for long period of time. The acetaldehyde produced, transferred into the mineral water and alter …
Number of citations: 5 www.scielo.br
I ONISHI, M NAGASAWA - … of the Agricultural Chemical Society of …, 1955 - jstage.jst.go.jp
This work was undertaken to separate and identify the carbonyl compounds of the essential oil from Virginia tobacco leaves. In this paper, the carbonyl com pounds were separated by …
Number of citations: 11 www.jstage.jst.go.jp
H Zhang, F Zhu, C Chen, X Li, Y Luo… - LCGC North …, 2022 - chromatographyonline.com
Carbonyls (such as acrolein, acetaldehyde, and formaldehyde) are the critical type of carcinogens and toxicants contained within the heat-not-burn (HNB) tobacco products. Using HNB …
Number of citations: 0 www.chromatographyonline.com
CP Stewart, JP Dickson, R Gaddie - Biochemical Journal, 1934 - ncbi.nlm.nih.gov
… Case and Cook crystallised their preparation, apparently, from nitrobenzene or pyridine, but we found that a sample of acetaldehyde 2: 4-dinitrophenylhydrazone, recrystallised from …
Number of citations: 5 www.ncbi.nlm.nih.gov
EJ Crane III, JA Vaccaro… - Journal of the American …, 1993 - ACS Publications
Rate constants for formation of acetaldehyde from pyruvate catalyzed by the thiamin diphosphate (TDP)-dependent enzyme pyruvate decarboxylase (PDC; EC 4.1. 1.1) from …
Number of citations: 20 pubs.acs.org
GA Howard, AR Tatchell - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… mg.) on the partition column gave acetaldehyde 2 : 4-dinitrophenylhydrazone (4.5 mg., 28%) … on the partition column into acetaldehyde 2 : 4-dinitrophenylhydrazone (1.75 mg., 9.4%), m. …
Number of citations: 2 pubs.rsc.org
HL Wildenradt, VL Singleton - American Journal of Enology …, 1974 - Am Soc Enol Viticulture
Evidence is presented showing that oxidation of ethanol to acetaldehyde by direct chemical reaction with air occurs at an appreciable rate in wine only by a coupled autoxidation of …
Number of citations: 424 www.ajevonline.org
JR Mudakavi, M Ravindram - Current Science, 1982 - JSTOR
Based on these spectral and analytical data, compound I is shown to be 1: 2 reaction product having either 3H-3-benzyl-2-phenyl imidazo-[4, 5-f] quinoline (Ia) or lH-l-benzyl-2-phenyl …
Number of citations: 4 www.jstor.org
AJP Martin, RLM Synge - Biochemical Journal, 1941 - portlandpress.com
… We conclude: (1) that the amount of propaldehyde obtained in this way from wheat gluten is at most small; (2) that acetaldehyde 2:4-dinitrophenylhydrazone, a compound much used by …
Number of citations: 61 portlandpress.com

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